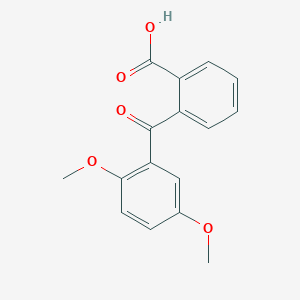

2-(2,5-Dimethoxybenzoyl)benzoic acid

Descripción general

Descripción

2-(2,5-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of two methoxy groups attached to the benzoyl moiety, which is further connected to a benzoic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxybenzoyl)benzoic acid typically involves the reaction of phthalic anhydride with 1,4-dimethoxybenzene. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

-

Esterification : Reacting with alcohols (e.g., methanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions yields methyl esters .

Table 1: Amide Derivatives and Biological Activity

| Derivative | IC₅₀ (μM) |

|---|---|

| N⁶-(2,5-Dimethoxybenzoyl)adenine | 0.48 |

| N⁶-(3,4-Dimethoxybenzoyl)adenine | 1.12 |

Hydrazide Formation

Reaction with hydrazine produces the corresponding hydrazide, a precursor for heterocyclic syntheses :

textC₁₆H₁₄O₅ + NH₂NH₂ → C₁₆H₁₅N₂O₅ (hydrazide)

Conditions : Reflux in ethanol, 80°C, 4 hours .

Electrophilic Aromatic Substitution

The electron-rich 2,5-dimethoxybenzoyl ring directs electrophiles to the para and ortho positions relative to methoxy groups.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-3 and C-6 of the dimethoxybenzoyl ring .

-

Bromination : Analogous to methods for 2-bromo-4,5-dimethoxybenzoic acid synthesis , bromine in HCl selectively substitutes at activated positions.

Reduction and Oxidation

-

Ketone Reduction : The benzoyl carbonyl group can be reduced to a methylene bridge using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), yielding 2-(2,5-dimethoxybenzyl)benzoic acid .

-

Carboxylic Acid Decarboxylation : Thermal or oxidative decarboxylation removes CO₂, forming 2,5-dimethoxybenzophenone derivatives .

Cross-Coupling Reactions

Functionalization via metal-catalyzed coupling is feasible after halogenation. For example:

-

Suzuki Coupling : Brominated derivatives react with arylboronic acids under Pd catalysis .

Example Protocol :

text2-Bromo-5-methoxybenzoic acid + Vinyl MgCl → Allylated product (CuI, THF, 0°C)

Cyclodehydration Reactions

Under Friedel-Crafts conditions (e.g., methanesulfonic acid), cyclization forms polycyclic structures :

textThis compound → Anthraquinone derivative

Key Factor : Acidity (H₀ ≤ −10) ensures protonation of the carbonyl, facilitating intramolecular electrophilic attack .

Coordination Chemistry

The carboxylic acid and methoxy groups act as ligands for metal ions. Copper(II) complexes are hypothesized to form under basic conditions, analogous to reactions with 4,5-dimethoxy-2-hydroxybenzoic acid .

Comparative Reactivity

Table 2: Substituent Effects on Reactivity

| Compound | Reactivity Trend |

|---|---|

| This compound | Higher electrophilicity at benzoyl carbonyl |

| 4-(Methoxymethyl)benzoic acid | Reduced steric hindrance, faster esterification |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2,5-Dimethoxybenzoyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its dual functionality as both a carboxylic acid and a benzoyl derivative enhances its utility in creating complex molecular architectures.

Pharmaceutical Industry

The compound has potential applications in drug development due to its ability to interact with biological systems. It may act as:

- A precursor for synthesizing pharmaceutical agents.

- A potential candidate for developing anti-inflammatory or analgesic drugs, given its structural similarities to known bioactive compounds.

Material Science

Due to its chemical properties, this compound can be utilized in:

- The formulation of UV filters in cosmetic products.

- The development of polymers with enhanced thermal stability and UV resistance.

Case Study 1: Synthesis of Aryl Keto Acids

A study demonstrated the effective synthesis of aryl keto acids using substituted benzenes with succinic and phthalic anhydrides under ambient conditions. The yields were promising, indicating that derivatives like this compound could be synthesized efficiently for further applications in medicinal chemistry .

Research has indicated that compounds similar to this compound exhibit significant biological activity, including anti-cancer properties. This opens avenues for further exploration into its efficacy as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups and the benzoyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include oxidative stress response and anti-inflammatory signaling .

Comparación Con Compuestos Similares

- 2,5-Dimethoxybenzoic acid

- 2,5-Dimethylbenzoic acid

- 2,3-Dimethoxybenzoic acid

Comparison: 2-(2,5-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy groups and a benzoyl moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical behavior .

Actividad Biológica

2-(2,5-Dimethoxybenzoyl)benzoic acid, a compound with the chemical formula , is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 270.29 g/mol

- CAS Number : 76526-29-9

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of TNF-α and IL-6 production in macrophages | |

| Animal models | Reduced paw edema in carrageenan-induced inflammation |

2. Antimicrobial Activity

The compound has shown effectiveness against various microbial strains, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In a study conducted by , the compound demonstrated broad-spectrum antimicrobial activity, suggesting its potential use in treating infections.

3. Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 |

| HeLa (cervical cancer) | 12.7 |

In vitro tests showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Signaling Pathways : It interferes with NF-kB signaling pathways, reducing inflammation and promoting apoptosis in cancer cells.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Inflammation Model : A study on rats showed significant reduction in inflammatory markers after administration of the compound over two weeks.

- Cancer Treatment : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a notable decrease in tumor size compared to control groups .

Propiedades

IUPAC Name |

2-(2,5-dimethoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-10-7-8-14(21-2)13(9-10)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLPSIPGXQUFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320728 | |

| Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76526-29-9 | |

| Record name | NSC363879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.